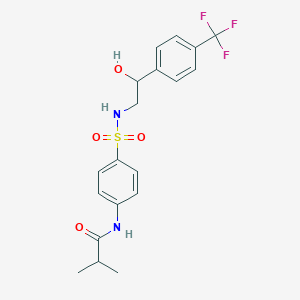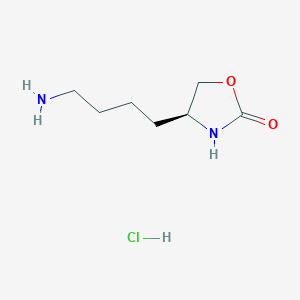![molecular formula C16H13BrO5S B2998321 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 477334-46-6](/img/structure/B2998321.png)
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone” is an organic compound. It contains a benzodioxole group, a bromophenyl group, and a propanone group .
Molecular Structure Analysis
The compound contains a benzodioxole group, which is a benzene ring fused with a 1,3-dioxole ring. It also contains a bromophenyl group, which is a benzene ring with a bromine atom attached, and a propanone group, which is a three-carbon chain with a carbonyl group at one end .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzodioxole group could potentially make the compound aromatic and relatively stable .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has been conducted on the synthesis of derivatives and related compounds using 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone as a key intermediate or related structure. For instance, the study by Bhovi K. Venkatesh et al. (2010) developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showcasing antimicrobial and analgesic activity. This demonstrates the compound's utility in generating biologically active agents.
Catalysis and Chemical Reactions
The compound has been used in studies exploring its reactivity and potential as a catalyst or participant in various chemical reactions. For example, the synthesis and characterization of phosphoranyl-derived iodanes, as discussed by Viktor V Zhdankin et al. (2003), involve reactions with related sulfone compounds, highlighting the compound's role in the development of novel reagents and methodologies for organic synthesis.
Material Science and Engineering
Research in material science and engineering explores the modification and functionalization of polymers and frameworks using sulfone compounds. Maarten G. Goesten et al. (2016) reported on the synthesis and sulfonation of porous aromatic frameworks, showing the potential of sulfone-modified materials in catalysis and chemical engineering.
Antimicrobial and Anticancer Research
Several studies have focused on the synthesis of compounds with potential antimicrobial and anticancer properties. For instance, E. Darwish et al. (2014) synthesized novel thiazole and pyridone derivatives bearing a sulfonamide moiety and evaluated their antimicrobial efficacy. This research signifies the compound's relevance in the development of new pharmaceuticals.
Environmental and Analytical Applications
Investigations into the environmental behavior and analytical detection of related compounds contribute to understanding their stability, solubilization, and interactions with other substances. Research by Rizwan Saeed et al. (2017) on the solubilization of thiophene derivatives by micellar solutions highlights the significance of these compounds in studying surfactant interactions and environmental remediation techniques.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCXSZXJBWFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)
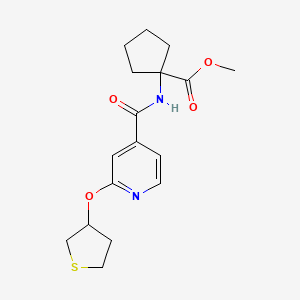
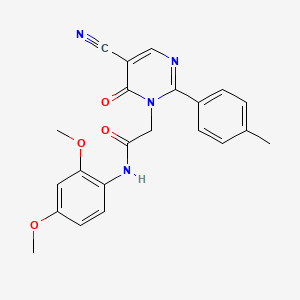

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)

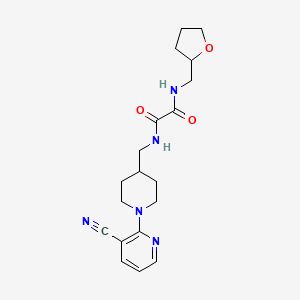

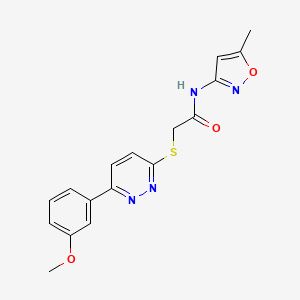
![3-Fluorosulfonyloxy-5-[[(3R,4R)-4-methoxyoxan-3-yl]carbamoyl]pyridine](/img/structure/B2998254.png)
